molecular formula C11H11N3O2 B185530 methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate CAS No. 88692-99-3

methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate

Cat. No. B185530
CAS RN: 88692-99-3
M. Wt: 217.22 g/mol
InChI Key: GUVWRSYXRDGZDK-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate, also known as IMC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a complex chemical process and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate is not fully understood, but several studies have suggested that it may act through multiple pathways. methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate has been found to inhibit various enzymes and signaling pathways involved in cancer cell growth and inflammation, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) pathways. methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate has also been found to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate has been found to exhibit various biochemical and physiological effects. Studies have shown that methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate can inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect neurons from oxidative stress. methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate has also been found to exhibit antioxidant properties and can scavenge free radicals, which can cause cellular damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate in lab experiments is its high yield and purity. methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate can be synthesized in large quantities and purified to a high degree of purity, making it suitable for various analytical techniques. However, one of the main limitations of using methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate in lab experiments is its complex synthesis process, which requires specialized equipment and expertise.

Future Directions

There are several future directions for the research on methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate. One potential direction is to investigate the use of methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate in combination with other drugs or therapies for cancer treatment. Another direction is to investigate the potential use of methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the mechanism of action of methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate and to identify potential side effects or toxicity associated with its use.
Conclusion:
In conclusion, methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate is a promising compound that exhibits various therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. The complex synthesis process of methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate requires specialized equipment and expertise, but its high yield and purity make it suitable for various analytical techniques. Further research is needed to fully understand the mechanism of action of methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate and to identify its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate involves the reaction of indole-3-carboxaldehyde with methylamine and carbamic acid. The reaction is carried out under controlled conditions, and the resulting product is purified through a series of chemical processes. The yield of methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate is typically high, and the purity of the compound can be confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

Methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate has been found to exhibit various therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. Several studies have investigated the potential use of methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate in the treatment of various types of cancer, including breast, lung, and colon cancer. methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate has been found to inhibit the growth and proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
In addition to its anti-cancer properties, methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate has also been found to exhibit anti-inflammatory effects. Studies have shown that methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate has also been found to exhibit neuroprotective effects. Studies have shown that methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate can protect neurons from oxidative stress and prevent neuronal cell death. This makes methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

88692-99-3

Product Name

methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

methyl N-[(E)-1H-indol-3-ylmethylideneamino]carbamate

InChI

InChI=1S/C11H11N3O2/c1-16-11(15)14-13-7-8-6-12-10-5-3-2-4-9(8)10/h2-7,12H,1H3,(H,14,15)/b13-7+

InChI Key

GUVWRSYXRDGZDK-BQYQJAHWSA-N

Isomeric SMILES

COC(=O)NN/C=C/1\C=NC2=CC=CC=C21

SMILES

COC(=O)NN=CC1=CNC2=CC=CC=C21

Canonical SMILES

COC(=O)NNC=C1C=NC2=CC=CC=C21

Origin of Product

United States

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